molecular formula C6H5Cl3FN B13498305 4,5-Dichloro-2-fluoroaniline hydrochloride

4,5-Dichloro-2-fluoroaniline hydrochloride

Cat. No.: B13498305
M. Wt: 216.5 g/mol
InChI Key: XCQPMEBXQOOBMA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4Cl2FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluoroaniline hydrochloride typically involves the chlorination and fluorination of aniline derivatives. One common method is the reaction of 4,5-dichloro-2-fluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst to produce 4,5-dichloro-2-fluoroaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to aniline derivatives.

    Substitution: Undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4,5-Dichloro-2-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-fluoroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

4,5-Dichloro-2-fluoroaniline hydrochloride is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active or allosteric sites, which prevents substrate binding and subsequent catalytic activity. Additionally, it modulates cellular signal transduction pathways through interactions with cellular receptors, thereby affecting various cellular functions.

Antimicrobial Activity

Recent studies have indicated that derivatives of aniline compounds, including this compound, exhibit antimicrobial properties. The compound's structural characteristics enhance its ability to disrupt microbial cell walls and inhibit growth. For instance, photodegradable antimicrobial agents derived from similar structures showed effective degradation under UV light, enhancing their utility in environmental applications .

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. Compounds with similar aniline structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, certain derivatives exhibited low IC50 values against specific tumor types, indicating potent antiproliferative effects. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .

Case Studies

  • Inhibition of Receptor Tyrosine Kinases (RTKs) :
    • A study demonstrated that compounds similar to this compound inhibit VEGFR-2 signaling pathways effectively. This inhibition was shown to be more potent than established drugs like sunitinib and erlotinib .
    • Table 1 : Comparison of Potency Against VEGFR-2
    CompoundIC50 (nM)Comparison to Sunitinib
    4,5-Dichloro-2-fluoroaniline201.4-fold less potent
    Sunitinib28Reference
    Erlotinib1909.4-fold less potent
  • Antimicrobial Efficacy :
    • A study on photodegradable antimicrobial agents revealed that derivatives of dichloroanilines showed complete degradation under alkaline conditions and maintained antimicrobial activity against various pathogens .

In Vitro Studies

In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and microbial strains. The results indicate that the biological activity is significantly influenced by the presence of chlorine and fluorine substituents on the aniline ring.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the aniline structure can lead to enhanced biological activities. The positioning of halogen atoms (chlorine and fluorine) appears critical for maximizing interaction with biological targets .

Properties

Molecular Formula

C6H5Cl3FN

Molecular Weight

216.5 g/mol

IUPAC Name

4,5-dichloro-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H4Cl2FN.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2H,10H2;1H

InChI Key

XCQPMEBXQOOBMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)N.Cl

Origin of Product

United States

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